molecular formula C17H15N5O B2674541 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010936-08-9

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2674541
CAS No.: 1010936-08-9
M. Wt: 305.341
InChI Key: MHSMKNZHINYKQE-UHFFFAOYSA-N
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Description

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of pyrrole, quinoxaline, and pyrazole moieties. These types of compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the quinoxaline ring: Typically, this involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling reactions: The final step would involve coupling these moieties under appropriate conditions, possibly using a catalyst or specific reagents to form the desired ethanone derivative.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
  • 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propanone

Uniqueness

The unique combination of pyrrole, quinoxaline, and pyrazole rings in 1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11(23)22-17(10-16(21-22)13-3-2-6-18-13)12-4-5-14-15(9-12)20-8-7-19-14/h2-9,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMKNZHINYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CN2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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